molecular formula C33H40N2O6 B12322036 4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B12322036
M. Wt: 560.7 g/mol
InChI Key: UOOQRZIEHJXWJE-UHFFFAOYSA-N
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Description

Fmoc-Dab(Adpoc)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative It is used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Adpoc)-OH typically involves the protection of the amino group of 2,4-diaminobutyric acid (Dab) with the Fmoc groupThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods: In an industrial setting, the production of Fmoc-Dab(Adpoc)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of automated peptide synthesizers allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Dab(Adpoc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF.

    Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

    Solvents: DMF, dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).

Major Products: The major products formed from these reactions are peptides with specific sequences and modifications, depending on the intended application .

Scientific Research Applications

Chemistry: Fmoc-Dab(Adpoc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protective group for amino acids in SPPS .

Biology: In biological research, Fmoc-Dab(Adpoc)-OH is used to create peptides with specific modifications that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions, enzyme activity, and cellular signaling pathways .

Medicine: The compound is used in the development of peptide-based therapeutics. Modified peptides synthesized using Fmoc-Dab(Adpoc)-OH can exhibit enhanced stability, bioavailability, and specificity, making them potential candidates for drug development .

Industry: In the industrial sector, Fmoc-Dab(Adpoc)-OH is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products. Its use in SPPS allows for the efficient and scalable production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-Dab(Adpoc)-OH primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

  • Fmoc-Lys(Adpoc)-OH
  • Fmoc-Orn(Adpoc)-OH
  • Fmoc-Dap(Adpoc)-OH

Comparison: Fmoc-Dab(Adpoc)-OH is unique due to its specific structure and the presence of the Adpoc group, which provides additional stability and protection during peptide synthesis. Compared to similar compounds like Fmoc-Lys(Adpoc)-OH and Fmoc-Orn(Adpoc)-OH, Fmoc-Dab(Adpoc)-OH offers distinct advantages in terms of reactivity and ease of removal of the protective group .

Properties

IUPAC Name

4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOQRZIEHJXWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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